Tesevatinib tosylate

Description

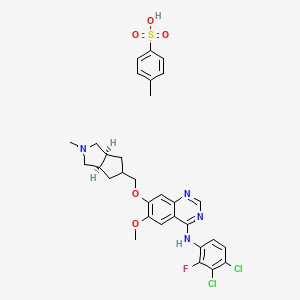

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

7-[[(3aR,6aS)-2-methyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-yl]methoxy]-N-(3,4-dichloro-2-fluorophenyl)-6-methoxyquinazolin-4-amine;4-methylbenzenesulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25Cl2FN4O2.C7H8O3S/c1-31-9-14-5-13(6-15(14)10-31)11-33-21-8-19-16(7-20(21)32-2)24(29-12-28-19)30-18-4-3-17(25)22(26)23(18)27;1-6-2-4-7(5-3-6)11(8,9)10/h3-4,7-8,12-15H,5-6,9-11H2,1-2H3,(H,28,29,30);2-5H,1H3,(H,8,9,10)/t13?,14-,15+; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQLLAIBEWDUUBQ-XZPOUAKSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CN1CC2CC(CC2C1)COC3=C(C=C4C(=C3)N=CN=C4NC5=C(C(=C(C=C5)Cl)Cl)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CN1C[C@H]2CC(C[C@H]2C1)COC3=C(C=C4C(=C3)N=CN=C4NC5=C(C(=C(C=C5)Cl)Cl)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H33Cl2FN4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

663.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000599-06-3 | |

| Record name | Tesevatinib tosylate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1000599063 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TESEVATINIB TOSYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GKB6T21I50 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Tesevatinib's Targeted Inhibition of Receptor Tyrosine Kinases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tesevatinib (also known as XL647 and KD019) is an orally bioavailable, small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs).[1] It has been investigated in clinical trials for various cancers, including non-small cell lung cancer (NSCLC), glioblastoma, and polycystic kidney disease.[2][3] Tesevatinib's mechanism of action involves the competitive inhibition of ATP binding to the catalytic domain of several key RTKs, thereby blocking downstream signaling pathways that are crucial for tumor cell proliferation, survival, and angiogenesis.

Core Target Receptor Tyrosine Kinases

Tesevatinib exhibits potent inhibitory activity against a range of RTKs, primarily targeting the epidermal growth factor receptor (EGFR) family and other kinases involved in tumor progression and vascularization. Its principal targets include:

-

Epidermal Growth Factor Receptor (EGFR; ERBB1)

-

Human Epidermal Growth Factor Receptor 2 (HER2; ERBB2)

-

Vascular Endothelial Growth Factor Receptor (VEGFR)

-

Ephrin type-B receptor 4 (EphB4)

-

Fms-related tyrosine kinase 4 (FLT4)

-

Kinase insert domain receptor (KDR; VEGFR2)

-

Proto-oncogene tyrosine-protein kinase Src

Quantitative Inhibition Data

The inhibitory potency of tesevatinib against its target kinases is typically quantified by the half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values for tesevatinib against its key targets.

| Target Kinase | IC50 (nM) |

| EGFR (Wild-Type) | 0.3 |

| HER2 (ERBB2) | 16.1 |

| VEGFR2 (KDR) | 1.5 |

| Src | 10.3 |

| EGFR (in GBM12 cells) | 11 |

| EGFR (in GBM6 cells) | 102 |

Note: IC50 values can vary depending on the specific assay conditions and cell lines used.

Signaling Pathways

By inhibiting its target RTKs, tesevatinib disrupts key downstream signaling cascades that are often dysregulated in cancer. The two primary pathways affected are the RAS/RAF/MEK/ERK and the PI3K/AKT pathways, both of which are central to cell proliferation, survival, and differentiation.

RAS/RAF/MEK/ERK Signaling Pathway

Activation of EGFR and other RTKs leads to the recruitment of adaptor proteins like Grb2, which in turn activates the GTPase RAS. This initiates a phosphorylation cascade through RAF, MEK, and finally ERK. Activated ERK translocates to the nucleus to regulate gene expression related to cell cycle progression. Tesevatinib's inhibition of upstream RTKs blocks this entire cascade.

Caption: Inhibition of the RAS/RAF/MEK/ERK pathway by tesevatinib.

PI3K/AKT Signaling Pathway

Upon activation, RTKs can also recruit and activate phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates PIP2 to PIP3, which serves as a docking site for AKT and PDK1. This leads to the phosphorylation and activation of AKT, which in turn promotes cell survival and inhibits apoptosis by phosphorylating a variety of downstream targets, including mTOR and BAD. Tesevatinib's blockade of RTKs prevents the initial activation of PI3K.

Caption: Inhibition of the PI3K/AKT pathway by tesevatinib.

Experimental Protocols

The following are representative protocols for assays used to characterize the activity of tesevatinib.

Kinase Inhibition Assay (Generic LanthaScreen® Eu Kinase Binding Assay)

This assay is used to determine the IC50 of tesevatinib against a specific kinase. It measures the displacement of a fluorescent tracer from the kinase's ATP binding pocket.

-

Reagent Preparation:

-

Prepare a 4X solution of tesevatinib by serial dilution in kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

-

Prepare a 2X kinase/antibody mixture containing the target kinase and a europium-labeled anti-tag antibody.

-

Prepare a 4X tracer solution with an Alexa Fluor® 647-labeled ATP-competitive tracer.

-

-

Assay Procedure:

-

Add 4 µL of the 4X tesevatinib dilution to the wells of a 384-well plate.

-

Add 8 µL of the 2X kinase/antibody mixture to all wells.

-

Add 4 µL of the 4X tracer solution to all wells.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

-

Data Acquisition and Analysis:

-

Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

-

Calculate the ratio of the acceptor (Alexa Fluor® 647) and donor (europium) emission signals.

-

Plot the emission ratio against the logarithm of the tesevatinib concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with tesevatinib.

-

Cell Seeding:

-

Seed cancer cells (e.g., GBM12, GBM6) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of tesevatinib in cell culture medium.

-

Remove the old medium from the cells and add 100 µL of the tesevatinib dilutions to the respective wells.

-

Incubate the cells for 72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

-

MTT Addition and Incubation:

-

Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

-

Incubate the plate for 4 hours at 37°C.

-

-

Formazan Solubilization and Absorbance Reading:

-

Add 100 µL of solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

-

Mix thoroughly to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to untreated control cells.

-

Plot the percentage of viability against the logarithm of the tesevatinib concentration and determine the IC50 value.

-

Western Blotting for Phosphorylated Proteins

This technique is used to assess the effect of tesevatinib on the phosphorylation status of its target kinases and downstream signaling proteins.

-

Sample Preparation:

-

Culture cells to 70-80% confluency and then treat with tesevatinib at various concentrations for a specified time.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

Gel Electrophoresis and Transfer:

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE on a polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-EGFR) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

To confirm equal protein loading, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the protein or a housekeeping protein like β-actin.

-

Patient-Derived Xenograft (PDX) Model

PDX models are used to evaluate the in vivo efficacy of tesevatinib in a system that more closely recapitulates the heterogeneity of human tumors.

Caption: Workflow for a patient-derived xenograft (PDX) study.

-

Model Establishment:

-

Surgically obtain fresh tumor tissue from a cancer patient.

-

Implant small fragments of the tumor subcutaneously into immunodeficient mice (e.g., nude or NSG mice).

-

Allow the tumors to grow to a specified volume (e.g., 100-200 mm³).

-

-

Treatment:

-

Randomize the tumor-bearing mice into treatment and control groups.

-

Administer tesevatinib orally to the treatment group at a predetermined dose and schedule (e.g., daily).

-

Administer the vehicle control to the control group.

-

-

Efficacy Evaluation:

-

Measure the tumor dimensions with calipers two to three times per week and calculate the tumor volume.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

-

-

Data Analysis:

-

Compare the tumor growth rates and final tumor weights between the tesevatinib-treated and control groups to determine the antitumor efficacy.

-

Conclusion

Tesevatinib is a multi-targeted tyrosine kinase inhibitor with potent activity against key RTKs involved in cancer progression. Its ability to simultaneously block multiple signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways, underscores its therapeutic potential. The experimental protocols outlined in this guide provide a framework for the preclinical evaluation of tesevatinib and other kinase inhibitors, from initial target validation to in vivo efficacy studies. A thorough understanding of its target profile and mechanism of action is essential for the continued development and clinical application of this and similar targeted therapies.

References

Preclinical Profile of Tesevatinib in Non-Small Cell Lung Cancer (NSCLC) Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical studies of tesevatinib (formerly known as XL647), a multi-targeted tyrosine kinase inhibitor, in various non-small cell lung cancer (NSCLC) models. The data herein summarizes its mechanism of action, in vitro potency, and in vivo efficacy, offering critical insights for researchers and professionals in the field of oncology drug development.

Introduction

Tesevatinib is an orally bioavailable small-molecule inhibitor targeting multiple receptor tyrosine kinases (RTKs) implicated in tumor growth and angiogenesis.[1][2][3] Its primary targets include the Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2/KDR), and Ephrin type-B receptor 4 (EphB4).[2][4] By concurrently inhibiting these key signaling pathways, tesevatinib demonstrates potential as a therapeutic agent for NSCLC, including in models of resistance to first-generation EGFR inhibitors.

Mechanism of Action and Signaling Pathways

Tesevatinib functions as a reversible, ATP-competitive inhibitor of its target kinases.[5] Its multi-targeted nature allows for the simultaneous blockade of several critical pathways involved in NSCLC pathogenesis.

EGFR and HER2 Inhibition

Tesevatinib potently inhibits EGFR, including the wild-type receptor and activating mutants. A key finding from preclinical studies is its significant activity against the T790M "gatekeeper" mutation, which confers resistance to first-generation EGFR TKIs like erlotinib and gefitinib.[5] By inhibiting both the primary activating mutations (e.g., L858R, exon 19 deletions) and the T790M resistance mutation, tesevatinib offers a potential strategy to overcome acquired resistance.[5][6]

The EGFR signaling pathway, upon activation by ligands such as EGF, triggers a cascade of downstream events primarily through the PI3K-Akt and RAS-RAF-MEK-ERK pathways, promoting cell proliferation, survival, and differentiation. Tesevatinib's inhibition of EGFR phosphorylation blocks these downstream signals.

EGFR Signaling Pathway

Caption: Tesevatinib inhibits EGFR signaling, blocking downstream pro-survival pathways.

VEGFR2 Inhibition

VEGF and its receptor VEGFR2 are central to angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Tesevatinib's inhibition of VEGFR2 disrupts this process, leading to a reduction in tumor vascularity.

VEGFR Signaling Pathway

Caption: Tesevatinib inhibits VEGFR2, disrupting downstream angiogenic signaling.

In Vitro Studies

Enzymatic and Cellular Potency

Tesevatinib has demonstrated potent inhibition of its target kinases in enzymatic assays. In cellular assays, it effectively inhibits the proliferation of various NSCLC cell lines, including those with EGFR mutations that are resistant to other inhibitors.

Table 1: In Vitro IC50 Values of Tesevatinib

| Target/Cell Line | Mutation Status | IC50 (nM) | Reference |

| Enzymatic Assays | |||

| EGFR | Wild-Type | 0.3 | [4] |

| HER2 | Wild-Type | 16.1 | [5] |

| VEGFR2 | Wild-Type | 1.5 | [5] |

| Src | - | 10.3 | [5] |

| Cellular Assays | |||

| H1975 | EGFR L858R/T790M | Potent Inhibition (Specific value not available) | [5] |

| A431 | EGFR Wild-Type (Overexpression) | 13 | [5] |

Experimental Protocols

Cell Viability Assay (General Protocol)

-

Cell Seeding: NSCLC cell lines are seeded in 96-well plates at a density of 3,000 to 5,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of tesevatinib or control compounds for 72 hours.

-

Viability Assessment: Cell viability is assessed using a tetrazolium-based assay (e.g., MTS or MTT) or a resazurin-based assay. The absorbance or fluorescence is measured using a plate reader.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.

Western Blot for EGFR Phosphorylation

-

Cell Treatment and Lysis: NSCLC cells are treated with tesevatinib for a specified time, followed by stimulation with EGF. Cells are then lysed in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the lysates is determined using a BCA or Bradford assay.

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated EGFR (p-EGFR) and total EGFR, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow: In Vitro Analysis

Caption: Workflow for in vitro evaluation of tesevatinib in NSCLC cell lines.

In Vivo Studies

Xenograft Models

The antitumor activity of tesevatinib has been evaluated in NSCLC xenograft models, particularly in models resistant to first-generation EGFR TKIs.

Table 2: In Vivo Efficacy of Tesevatinib in NSCLC Xenograft Models

| Model | Tumor Type | Treatment | Outcome | Reference |

| H1975 | Human NSCLC (EGFR L858R/T790M) | Tesevatinib | Substantial inhibition of tumor growth; Reduction in tumor EGFR signaling and tumor vessel density. | [5] |

Experimental Protocols

Tumor Xenograft Study (General Protocol)

-

Cell Implantation: Human NSCLC cells (e.g., H1975) are subcutaneously injected into the flank of immunocompromised mice (e.g., nude or NOD/SCID).

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.

-

Drug Administration: Tesevatinib is administered orally at a specified dose and schedule. The control group receives a vehicle.

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

Endpoint Analysis: The study is terminated when tumors in the control group reach a predetermined size. Tumors are then excised for pharmacodynamic analysis (e.g., Western blot for p-EGFR, immunohistochemistry for microvessel density).

Experimental Workflow: In Vivo Xenograft Study

Caption: Workflow for in vivo evaluation of tesevatinib in NSCLC xenograft models.

Conclusion

The preclinical data for tesevatinib in NSCLC models demonstrate its potential as a potent, multi-targeted tyrosine kinase inhibitor. Its ability to inhibit key oncogenic drivers such as EGFR (including the T790M resistance mutation) and VEGFR2 provides a strong rationale for its clinical development. The in vitro and in vivo studies highlight its activity in erlotinib-resistant models, suggesting a promising therapeutic option for patients with acquired resistance to first-generation EGFR TKIs. Further investigation into combination therapies and predictive biomarkers will be crucial in optimizing the clinical utility of tesevatinib in the treatment of NSCLC.

References

Tesevatinib for Polycystic Kidney Disease Research: A Technical Guide

Version: 1.0

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of Tesevatinib, a multi-kinase inhibitor, and its investigation as a potential therapeutic agent for Polycystic Kidney Disease (PKD). It details the drug's mechanism of action, summarizes key preclinical and clinical findings, outlines experimental protocols, and presents quantitative data from pivotal studies. This guide is intended to serve as a resource for professionals engaged in PKD research and drug development.

Introduction to Tesevatinib and Polycystic Kidney Disease

Polycystic Kidney Disease (PKD) is a group of genetic disorders characterized by the development and growth of numerous fluid-filled cysts in the kidneys.[1] The two major forms are Autosomal Dominant Polycystic Kidney Disease (ADPKD), the most common inherited kidney disease, and the rarer, more severe Autosomal Recessive Polycystic Kidney Disease (ARPKD).[2][3] The relentless expansion of these cysts ultimately leads to significant kidney enlargement, loss of renal function, and end-stage renal disease.[1][4][5]

The pathophysiology of PKD involves the dysregulation of multiple intracellular signaling pathways that control cell proliferation, fluid secretion, and differentiation.[1][6] Key pathways implicated in cystogenesis include those mediated by the epidermal growth factor receptor (EGFR) axis, c-Src tyrosine kinase, and vascular endothelial growth factor receptor (VEGFR).[6][7][8] This has led to the investigation of multi-kinase inhibitors as a therapeutic strategy.

Tesevatinib (formerly known as KD-019, XL647) is an orally administered, potent, multi-kinase inhibitor that targets several tyrosine receptor kinases central to PKD progression.[7][9] By simultaneously inhibiting multiple aberrant signaling events, Tesevatinib represents a "combination therapy" approach in a single molecule, making it a compelling candidate for PKD treatment.[6][7]

Mechanism of Action

Tesevatinib's therapeutic potential in PKD stems from its ability to inhibit key kinases that drive cyst growth.[5] Preclinical studies have demonstrated that Tesevatinib effectively reduces the phosphorylation, and thus the activity, of EGFR, ErbB2, c-Src, and VEGFR2 (also known as KDR).[7][10][11]

-

EGFR and ErbB2 Inhibition: The EGFR signaling axis is a major driver of tubular cell proliferation and is often overexpressed and mislocalized in the cystic epithelium of PKD kidneys.[2][3][12][13] By inhibiting EGFR and the related receptor ErbB2, Tesevatinib directly targets this abnormal proliferation.[7][14]

-

c-Src Inhibition: c-Src is a critical signaling intermediate that integrates pro-proliferative signals from both the EGFR axis and cAMP pathways.[2][15] Its inhibition by Tesevatinib can disrupt this convergence point, which is crucial for cyst cell proliferation.[7]

-

VEGFR2 (KDR) Inhibition: Angiogenesis, or the formation of new blood vessels, is necessary to support the growth of expanding cysts.[6][7] Tesevatinib inhibits VEGFR2 (KDR), a key mediator of angiogenesis, thereby potentially limiting the vascular supply required for cyst enlargement.[7][10]

The multi-targeted nature of Tesevatinib is illustrated in the signaling pathway diagram below.

Preclinical Research and Efficacy

Tesevatinib has been evaluated in well-characterized rodent models of ARPKD, demonstrating significant efficacy in slowing disease progression.[7][11]

-

bpk Mouse Model: A BALB/c murine phenocopy of ARPKD with rapidly progressive disease, where affected animals typically die by postnatal day 23.[6][7] This model is used to assess efficacy during active renal maturation.[7]

-

PCK Rat Model: An orthologous model of human ARPKD with a spontaneous mutation in the rat homolog of PKHD1.[6][7] This model exhibits more slowly progressing renal cyst formation and is used to assess efficacy after developmental processes are complete.[7]

Experimental Protocols (Preclinical)

The general workflow for preclinical evaluation involved administering Tesevatinib to both cystic and wild-type animals, followed by comprehensive analysis of renal and hepatic tissues and function.[7][10]

Quantitative Data Summary

Treatment with Tesevatinib resulted in a dose-dependent amelioration of renal and biliary disease in both rodent models without apparent toxicity.[7][10]

Table 1: Efficacy of Tesevatinib in the bpk Mouse Model of ARPKD (Treatment PN4-PN21) [7]

| Parameter | Untreated bpk (Control) | Tesevatinib (7.5 mg/kg/day) | Tesevatinib (15 mg/kg/day) | P-value vs. Control |

|---|---|---|---|---|

| Cystic Index (CI) | 4.80 ± 0.4 | 3.60 ± 0.52 (25% reduction) | 2.5 ± 0.5 (48% reduction) | < 0.001 |

| Kidney Wt/Body Wt Ratio (%) | 12.8 ± 0.9 | 10.3 ± 0.8 | 8.2 ± 1.1 | < 0.001 |

| Serum BUN (mg/dL) | 114 ± 11 | 96 ± 12 | 79 ± 14 | < 0.05 |

Table 2: Efficacy of Tesevatinib in the PCK Rat Model of ARPKD (Treatment PN30-PN90) [7]

| Parameter | Untreated PCK (Control) | Tesevatinib (7.5 mg/kg/day) | Tesevatinib (15 mg/kg/day) | P-value vs. Control |

|---|---|---|---|---|

| Kidney Wt/Body Wt Ratio (%) | 3.0 ± 0.1 | 2.5 ± 0.1 | 2.1 ± 0.1 | < 0.001 |

| Serum BUN (mg/dL) | 27 ± 2 | 22 ± 1 | 20 ± 1 | < 0.01 |

| Serum Creatinine (mg/dL) | 0.48 ± 0.03 | 0.40 ± 0.02 | 0.38 ± 0.03 | < 0.05 |

Clinical Development

Following promising preclinical results, Tesevatinib entered clinical trials for both ADPKD and ARPKD.[2][4][8]

Experimental Protocol (Phase II ADPKD Study - NCT03203642)

A key study was a randomized, double-blind, placebo-controlled Phase II trial designed to evaluate the efficacy and safety of Tesevatinib in adults with ADPKD.[5][16][17]

-

Objective: To assess if Tesevatinib could slow the rate of increase in height-adjusted total kidney volume (htTKV) compared to placebo.[5][17][18]

-

Population: 18 to 60-year-old patients with a confirmed diagnosis of ADPKD and specific criteria for kidney volume and function (eGFR between 25 and 90 mL/min/1.73 m²).[16][17][19]

-

Intervention: Participants were randomized 1:1 to receive either 50 mg of Tesevatinib or a matching placebo once daily for up to 24 months.[5][17][18]

-

Primary Endpoint: The change from baseline in htTKV as measured by MRI at 12, 18, and 24 months.[5][17][18]

Key Clinical Findings and Observations

Data from clinical trials provided insights into the safety and tolerability of Tesevatinib in the patient population.

-

Safety and Tolerability: An initial open-label study found that a 50 mg daily dose was generally safe and well-tolerated.[4][5]

-

Adverse Events: The most common adverse events were consistent with those known for EGFR kinase inhibitors, including diarrhea, nausea, and acneiform rash.[7] At higher doses (100 mg/day), QTc prolongation was observed in some patients, leading to the selection of the 50 mg dose for further study.[7]

-

Trial Status: Some Phase II trials for ADPKD were ultimately terminated.[20]

Key Methodologies

Detailed experimental protocols are critical for the replication and interpretation of research findings.

Western Blot Analysis for Target Validation

This method was used in preclinical studies to confirm that Tesevatinib inhibited the phosphorylation of its target kinases in kidney tissue.[7][10]

-

Tissue Preparation: Kidney tissues harvested from treated and untreated animals are snap-frozen and homogenized in lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

The membrane is blocked (e.g., with non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

-

The membrane is incubated overnight at 4°C with primary antibodies specific for the phosphorylated forms of the target kinases (e.g., anti-p-EGFR, anti-p-Src, anti-p-KDR).

-

The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Primary antibodies for the total (phosphorylated and unphosphorylated) forms of the kinases and a loading control (e.g., GAPDH, β-actin) are used on parallel blots or after stripping the initial antibodies to ensure equal protein loading.

-

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry is used to quantify the band intensities, and the ratio of phosphorylated to total protein is calculated to determine the level of kinase inhibition.[7]

Morphometric Analysis for Cystic Index

The cystic index (CI) provides a quantitative measure of the severity of cystic disease in the kidney.[7]

-

Tissue Processing: Kidneys are fixed in formalin, processed, and embedded in paraffin.

-

Sectioning and Staining: 5-micron sections are cut and stained with Hematoxylin and Eosin (H&E).

-

Imaging: The stained sections are digitized using a light microscope equipped with a camera.

-

Image Analysis:

-

Specialized image analysis software is used to analyze the kidney cross-sections.

-

The software is used to measure the total area of the kidney section and the total area occupied by cysts.

-

The Cystic Index is calculated as the ratio of the cystic area to the total kidney area, expressed as a percentage or a raw ratio.

-

Multiple non-overlapping fields are analyzed per kidney, and the results are averaged to obtain a representative CI for each animal.[7]

-

Conclusion

Tesevatinib is a multi-kinase inhibitor that has demonstrated significant preclinical efficacy in reducing cyst growth and preserving renal function in relevant animal models of ARPKD.[7][11] Its mechanism of action, which involves the simultaneous inhibition of the EGFR, c-Src, and VEGFR2 pathways, directly targets key drivers of PKD pathophysiology.[5][7] While clinical development has been pursued, highlighting a tolerable safety profile at a 50 mg daily dose, the overall therapeutic potential in human ADPKD remains under evaluation.[4][5] The data and methodologies presented in this guide underscore the rationale for targeting multiple kinase pathways and provide a framework for future research in the development of therapies for polycystic kidney disease.

References

- 1. Strategies to inhibit cyst formation in ADPKD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Emerging Therapies for Childhood Polycystic Kidney Disease [frontiersin.org]

- 3. Insights Into the Molecular Mechanisms of Polycystic Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. firstwordpharma.com [firstwordpharma.com]

- 5. Kadmon Initiates Phase II Placebo-Controlled Clinical Trial of Tesevatinib in Autosomal Dominant Polycystic Kidney Disease - BioSpace [biospace.com]

- 6. wjgnet.com [wjgnet.com]

- 7. Tesevatinib ameliorates progression of polycystic kidney disease in rodent models of autosomal recessive polycystic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. STAT Signaling in Polycystic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tesevatinib - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Tesevatinib ameliorates progression of polycystic kidney disease in rodent models of autosomal recessive polycystic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]

- 13. research.rug.nl [research.rug.nl]

- 14. Drugs in Clinical Development to Treat Autosomal Dominant Polycystic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Src Inhibition Ameliorates Polycystic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Tesevatinib In Subjects With Autosomal Dominant Polycystic Kidney Disease - The Rogosin Institute [rogosin.org]

- 17. Study of the Efficacy and Safety of Tesevatinib in Subjects With ADPKD [ctv.veeva.com]

- 18. ClinicalTrials.gov [clinicaltrials.gov]

- 19. Study of the Efficacy and Safety of Tesevatinib in Subjects With ADPKD [clinicaltrialsgps.com]

- 20. go.drugbank.com [go.drugbank.com]

The Journey of a Multi-Targeted Kinase Inhibitor: A Technical Guide to the Discovery and Development of XL647 (Tesevatinib)

For Researchers, Scientists, and Drug Development Professionals

Abstract

XL647, also known as tesevatinib, is a potent, orally bioavailable small molecule inhibitor of multiple receptor tyrosine kinases (RTKs) implicated in tumor growth, proliferation, and angiogenesis. This technical guide provides an in-depth overview of the discovery and development history of tesevatinib, from its initial synthesis and preclinical evaluation by Exelixis to its later clinical development by Kadmon Corporation. We will delve into its mechanism of action, detailing its inhibitory effects on key signaling pathways, and present a compilation of preclinical and clinical data. Furthermore, this guide outlines the key experimental methodologies employed in its characterization and provides visual representations of the targeted signaling pathways and a proposed drug development workflow using the DOT language for Graphviz.

Introduction: The Rationale for a Multi-Targeted Kinase Inhibitor

The development of targeted cancer therapies has revolutionized oncology. Receptor tyrosine kinases (RTKs) are a class of cell surface receptors that play crucial roles in regulating cell growth, differentiation, and survival.[1][2] Dysregulation of RTK signaling is a common driver of cancer progression, making them attractive targets for therapeutic intervention. While single-target inhibitors have shown success, tumors often develop resistance through the activation of alternative signaling pathways. This clinical challenge spurred the development of multi-targeted kinase inhibitors, designed to simultaneously block several key oncogenic pathways, thereby potentially overcoming resistance and improving therapeutic efficacy.

XL647 (tesevatinib) was rationally designed as a multi-targeted inhibitor, primarily targeting the epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor (VEGFR), and human epidermal growth factor receptor 2 (HER2).[3] It also demonstrates inhibitory activity against Ephrin type-B receptor 4 (EphB4).[3] By concurrently inhibiting these pathways, tesevatinib aims to deliver a dual blow to tumors: directly inhibiting tumor cell proliferation and survival while also cutting off their blood supply through the inhibition of angiogenesis.

Discovery and Development Timeline

The development of tesevatinib has spanned over two decades, involving a transition from its originator, Exelixis, to its subsequent developer, Kadmon Corporation.

-

Early 2000s: Exelixis, Inc. initiates a drug discovery program focused on developing "Spectrum Selective Kinase Inhibitors™".[4]

-

February 2004: Exelixis submits an Investigational New Drug (IND) application for XL647.[4]

-

June 2004: A Phase 1 clinical trial of XL647 is initiated to evaluate its safety, tolerability, and pharmacokinetic profile in patients with advanced solid tumors.

-

June 2005: Exelixis enters into a transaction with Symphony Capital Partners to fund the further clinical development of XL647 and other pipeline compounds.[5]

-

July 2007: Exelixis retains the rights to develop and commercialize XL647.

-

Post-2007: The rights to tesevatinib are acquired by Kadmon Corporation, which continues its clinical development, including for non-small cell lung cancer (NSCLC) and polycystic kidney disease (PKD).[3]

-

August 2017: The U.S. Food and Drug Administration (FDA) grants orphan drug designation to tesevatinib for the treatment of EGFR-mutated NSCLC.[6]

Mechanism of Action and Targeted Signaling Pathways

Tesevatinib exerts its anti-tumor activity by competitively inhibiting the ATP-binding sites of multiple RTKs, thereby blocking downstream signaling cascades that promote cell proliferation, survival, and angiogenesis.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell growth and proliferation.[1][2] Upon ligand binding (e.g., EGF, TGF-α), EGFR dimerizes and undergoes autophosphorylation, initiating a cascade of intracellular signaling events, primarily through the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways.

VEGFR Signaling Pathway

The Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway is a key regulator of angiogenesis, the formation of new blood vessels.[7] This process is essential for tumor growth and metastasis, as it supplies tumors with necessary nutrients and oxygen. VEGFR-2 (also known as KDR) is the primary mediator of the angiogenic effects of VEGF.

Preclinical Data

A substantial body of preclinical research has characterized the activity of tesevatinib in a variety of cancer models.

In Vitro Kinase Inhibition

Tesevatinib has demonstrated potent inhibitory activity against its primary targets in biochemical assays.

| Kinase Target | IC50 (nM) | Reference(s) |

| EGFR | 11 | [2] |

| VEGFR2 (KDR) | 1.5 | [2] |

| HER2 (ErbB2) | 16.1 | [2] |

| Src | 10.3 | [2] |

| EphB4 | - | [3] |

In Vitro Cellular Activity

In cellular assays, tesevatinib has shown the ability to inhibit the proliferation of various cancer cell lines.

| Cell Line | Cancer Type | IC50 (nM) | Reference(s) |

| GBM12 | Glioblastoma | 11 | [2] |

| GBM6 | Glioblastoma | 102 | [2] |

| A431 | Epidermoid Carcinoma | 13 | [2] |

In Vivo Efficacy in Xenograft Models

Tesevatinib has demonstrated significant anti-tumor activity in multiple preclinical xenograft models.

| Xenograft Model | Cancer Type | Dosing Regimen | Efficacy Outcome | Reference(s) |

| H1975 | NSCLC | - | Substantial inhibition of tumor growth | [2] |

| GBM12 (orthotopic) | Glioblastoma | 60 mg/kg, oral, daily | Significant increase in median survival (23 vs. 18 days) | [8] |

| GBM12 (flank) | Glioblastoma | 60 mg/kg, oral, daily | Significant delay in time to outcome (41 vs. 33 days) | [8] |

| GBM6 (flank) | Glioblastoma | 60 mg/kg, oral, daily | Significant delay in time to outcome (44 vs. 33 days) | [8] |

Clinical Development

Tesevatinib has been evaluated in several clinical trials for various indications.

Non-Small Cell Lung Cancer (NSCLC)

Early clinical trials in NSCLC patients, particularly those with EGFR mutations, showed promising results.

| Trial Phase | Patient Population | Dosing Regimen | Key Findings | Reference(s) |

| Phase 2 | Treatment-naïve NSCLC with clinical enrichment for EGFR mutations | 350 mg for 5 days every 14 days OR 300 mg daily | Response rate of 57% and PFS of 9.3 months in EGFR-mutation positive patients | - |

| Phase 2 | NSCLC with acquired resistance to erlotinib or gefitinib | 300 mg daily | Limited efficacy, did not meet primary endpoint | - |

Polycystic Kidney Disease (PKD)

More recently, tesevatinib has been investigated for the treatment of autosomal dominant polycystic kidney disease (ADPKD).

| Trial Phase | Patient Population | Dosing Regimen | Key Findings | Reference(s) |

| Phase 2 | ADPKD | 50 mg daily | Under evaluation | [1] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize tesevatinib.

In Vitro Kinase Inhibition Assay (Generic Protocol)

The inhibitory activity of tesevatinib against various kinases was likely determined using a competitive ATP binding assay format.

Methodology:

-

Reagent Preparation: Recombinant kinase, a specific peptide substrate, ATP, and serial dilutions of tesevatinib are prepared in an appropriate assay buffer.[9][10]

-

Incubation: The kinase is pre-incubated with varying concentrations of tesevatinib to allow for compound binding.[9]

-

Reaction Initiation: The kinase reaction is initiated by the addition of the peptide substrate and ATP.[9]

-

Reaction Termination: After a defined incubation period, the reaction is stopped.

-

Signal Detection: The amount of phosphorylated substrate is quantified. This can be achieved through various methods, such as luminescence-based assays that measure the amount of remaining ATP (e.g., Kinase-Glo®), or fluorescence-based assays.[9][10]

-

Data Analysis: The percentage of kinase inhibition is calculated for each tesevatinib concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Cellular Proliferation Assay (Generic Protocol)

The effect of tesevatinib on the proliferation of cancer cell lines is commonly assessed using assays that measure cell viability.

Methodology:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with a range of concentrations of tesevatinib or a vehicle control (e.g., DMSO).

-

Incubation: The plates are incubated for a period of time, typically 72 hours, to allow for cell proliferation.

-

Viability Measurement: Cell viability is assessed using a colorimetric or fluorometric assay. A common method is the MTT or MTS assay, where a tetrazolium salt is reduced by metabolically active cells to a colored formazan product. The intensity of the color is proportional to the number of viable cells. Alternatively, assays that measure ATP content (e.g., CellTiter-Glo®) can be used.

-

Data Analysis: The absorbance or fluorescence is measured using a plate reader. The percentage of cell growth inhibition is calculated relative to the vehicle-treated control, and the GI50 (concentration for 50% of maximal inhibition of cell proliferation) is determined.

In Vivo Xenograft Tumor Model (Generic Protocol)

The anti-tumor efficacy of tesevatinib in a living organism is evaluated using xenograft models, where human tumor cells are implanted into immunocompromised mice.

Methodology:

-

Tumor Cell Implantation: Human cancer cells are injected subcutaneously or orthotopically into immunocompromised mice (e.g., nude or SCID mice).[11][12]

-

Tumor Establishment: The tumors are allowed to grow to a palpable size.

-

Randomization and Treatment: Once the tumors reach a predetermined volume, the mice are randomized into treatment and control groups. The treatment group receives tesevatinib, typically administered orally, while the control group receives a vehicle.[8]

-

Monitoring: Tumor volume is measured regularly using calipers. The body weight and overall health of the mice are also monitored.[8]

-

Endpoint and Analysis: The study is concluded when the tumors in the control group reach a specified size or at a predetermined time point. The primary endpoint is often tumor growth inhibition. In survival studies, the endpoint is the time to a defined event, such as reaching a certain tumor volume or the death of the animal.[8]

Conclusion

XL647 (tesevatinib) represents a well-characterized, multi-targeted tyrosine kinase inhibitor with a clear rationale for its development. Its ability to potently inhibit key drivers of tumor growth and angiogenesis has been demonstrated in a wide range of preclinical models. While its clinical development has faced challenges, the journey of tesevatinib provides valuable insights into the discovery and development of multi-targeted therapies. The comprehensive data and methodologies presented in this guide serve as a valuable resource for researchers and drug development professionals in the field of oncology. Further investigation into its potential in specific patient populations, potentially guided by biomarkers, may yet unlock the full therapeutic promise of this molecule.

References

- 1. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Tesevatinib - Wikipedia [en.wikipedia.org]

- 4. Exelixis Files IND Application for Anticancer Agent XL647 | Exelixis, Inc. [ir.exelixis.com]

- 5. ir.exelixis.com [ir.exelixis.com]

- 6. FDA grants orphan drug designation to tesevatinib for the treatment of EGFR mutated NSLCL - ecancer [ecancer.org]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. In vivo efficacy of tesevatinib in patient-derived xenograft glioblastoma models may be limited by tissue binding and compensatory signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. HTScan® EGFR Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]

- 11. Frontiers | Clinically relevant glioblastoma patient-derived xenograft models to guide drug development and identify molecular signatures [frontiersin.org]

- 12. mdpi.com [mdpi.com]

Tesevatinib Tosylate: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Tesevatinib tosylate, a multi-targeted tyrosine kinase inhibitor. This document outlines its core molecular properties, known signaling pathways, and relevant experimental data to support further research and development.

Core Molecular and Physical Properties

This compound is the tosylate salt of Tesevatinib. The addition of the tosylate group improves the solubility and stability of the parent compound, Tesevatinib.

Below is a summary of the key quantitative data for Tesevatinib and its tosylate salt.

| Property | Tesevatinib | This compound |

| Molecular Formula | C24H25Cl2FN4O2[1][2] | C24H25Cl2FN4O2 · C7H8O3S[3] or C31H33Cl2FN4O5S[4] |

| Molar Mass | 491.39 g·mol−1[1][2] | 663.59 g·mol−1[3] |

| Exact Mass | 662.1533[3] |

Signaling Pathways and Mechanism of Action

Tesevatinib is a potent inhibitor of several receptor tyrosine kinases (RTKs) that are crucial in cancer cell proliferation and tumor angiogenesis.[2] Its primary targets include the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Ephrin type-B receptor 4 (EphB4).[2] It also demonstrates inhibitory activity against HER2 and Src.[5]

The diagram below illustrates the primary signaling pathways inhibited by Tesevatinib.

Caption: Inhibition of key receptor tyrosine kinases by Tesevatinib.

Experimental Protocols

General Workflow for Kinase Inhibition Assay:

The following diagram outlines a typical workflow for an in vitro kinase inhibition assay, a common experiment to determine the potency of a drug like Tesevatinib.

Caption: A generalized workflow for an in vitro kinase inhibition assay.

References

Tesevatinib: A Multi-Targeted Approach to Inhibiting Tumor Angiogenesis

For Immediate Release

Shanghai, China – November 11, 2025 – Tesevatinib, a potent oral multi-kinase inhibitor, demonstrates significant potential in cancer therapy through its targeted inhibition of key signaling pathways involved in tumor angiogenesis. This technical guide provides an in-depth analysis of Tesevatinib's mechanism of action, supported by preclinical data, detailed experimental protocols, and pathway visualizations for researchers, scientists, and drug development professionals.

Tesevatinib's primary mechanism in combating tumor growth involves the disruption of vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and Src tyrosine kinase signaling pathways. These pathways are critical for the formation of new blood vessels, a process known as angiogenesis, which is essential for tumor proliferation and metastasis.

Efficacy in Inhibiting Key Angiogenic Kinases

Tesevatinib exhibits potent inhibitory activity against key kinases driving tumor angiogenesis. In preclinical studies, Tesevatinib has been shown to effectively block the phosphorylation of VEGFR2 (KDR) and c-Src, crucial steps in the activation of these pro-angiogenic signaling cascades.

| Target Kinase | IC50 (nmol/L) | Reference |

| VEGFR2 | 1.5 | [1] |

| c-Src | 10.3 | [1] |

Preclinical Evidence of Anti-Angiogenic Activity

In vivo studies have substantiated the anti-angiogenic effects of Tesevatinib. In a rodent model of polycystic kidney disease, administration of Tesevatinib at doses of 7.5 and 15 mg/kg per day resulted in a dose-dependent reduction in the phosphorylation of both VEGFR2 and c-Src. This inhibition of key angiogenic drivers correlated with a noticeable decrease in the expression of CD31, a marker for microvessel density, indicating a reduction in tumor vascularization.[2][3]

Furthermore, in a patient-derived xenograft model of glioblastoma, treatment with Tesevatinib at a daily dose of 60 mg/kg demonstrated a statistically significant, albeit modest, increase in median survival from 18 to 23 days compared to the vehicle control group.[1]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).

Detailed Experimental Protocols

Kinase Inhibition Assay (General Protocol)

Objective: To determine the half-maximal inhibitory concentration (IC50) of Tesevatinib against target kinases (e.g., VEGFR2, c-Src).

Materials:

-

Recombinant human kinases

-

Kinase-specific peptide substrate

-

ATP

-

Tesevatinib at various concentrations

-

Kinase buffer

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

-

384-well plates

Procedure:

-

Prepare serial dilutions of Tesevatinib in DMSO.

-

In a 384-well plate, add the kinase, peptide substrate, and Tesevatinib solution.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the kinase activity using a suitable detection reagent and a plate reader.

-

Calculate the percentage of inhibition for each Tesevatinib concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

Endothelial Cell Proliferation Assay (General Protocol)

Objective: To assess the effect of Tesevatinib on the proliferation of endothelial cells (e.g., HUVECs).

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial cell growth medium (EGM-2)

-

Tesevatinib at various concentrations

-

Cell proliferation reagent (e.g., MTT, WST-8)

-

96-well plates

Procedure:

-

Seed HUVECs in a 96-well plate and allow them to adhere overnight.

-

Replace the medium with fresh medium containing various concentrations of Tesevatinib or vehicle control.

-

Incubate the cells for a specified period (e.g., 48-72 hours).

-

Add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance or fluorescence using a microplate reader.

-

Calculate the percentage of cell proliferation relative to the vehicle control.

-

Determine the IC50 value for cell proliferation.

Endothelial Tube Formation Assay (General Protocol)

Objective: To evaluate the effect of Tesevatinib on the ability of endothelial cells to form capillary-like structures in vitro.

Materials:

-

HUVECs

-

Basement membrane matrix (e.g., Matrigel)

-

Endothelial cell basal medium (EBM-2)

-

Tesevatinib at various concentrations

-

96-well plates

Procedure:

-

Coat the wells of a 96-well plate with the basement membrane matrix and allow it to solidify.

-

Resuspend HUVECs in EBM-2 containing various concentrations of Tesevatinib or vehicle control.

-

Seed the HUVEC suspension onto the solidified matrix.

-

Incubate the plate for a period that allows for tube formation (e.g., 6-18 hours).

-

Capture images of the tube network in each well using a microscope.

-

Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

-

Calculate the percentage of inhibition of tube formation relative to the vehicle control.

In Vivo Xenograft Tumor Model (General Protocol)

Objective: To assess the in vivo anti-tumor and anti-angiogenic efficacy of Tesevatinib.

Materials:

-

Human cancer cell line

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Tesevatinib formulated for oral gavage

-

Vehicle control

Procedure:

-

Inject the human cancer cells subcutaneously into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer Tesevatinib or vehicle control to the respective groups daily via oral gavage.

-

Measure tumor volume and body weight regularly (e.g., twice a week).

-

At the end of the study (based on tumor size or a predetermined time point), euthanize the mice and excise the tumors.

-

Process the tumors for histological analysis, including immunohistochemical staining for CD31 to assess microvessel density.

Western Blot Analysis for Phosphorylated Kinases (General Protocol)

Objective: To detect the inhibition of VEGFR2 and c-Src phosphorylation by Tesevatinib in treated cells or tumor tissues.

Materials:

-

Cell or tissue lysates

-

Primary antibodies specific for phosphorylated VEGFR2 (p-VEGFR2) and phosphorylated c-Src (p-Src)

-

Primary antibodies for total VEGFR2 and total c-Src (as loading controls)

-

Horseradish peroxidase (HRP)-conjugated secondary antibodies

-

Chemiluminescent substrate

-

SDS-PAGE gels and blotting membranes

Procedure:

-

Prepare protein lysates from cells or tumor tissues treated with Tesevatinib or vehicle control.

-

Separate the proteins by SDS-PAGE and transfer them to a blotting membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against the phosphorylated target protein overnight at 4°C.

-

Wash the membrane and then incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with antibodies for the total protein to ensure equal loading.

-

Quantify the band intensities to determine the relative levels of phosphorylated protein.

This technical guide underscores the potential of Tesevatinib as a valuable therapeutic agent for cancers reliant on angiogenesis. Its multi-targeted approach offers a promising strategy to overcome the complexities of tumor vascularization. Further research and clinical investigations are warranted to fully elucidate its therapeutic benefits.

References

- 1. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phospho-VEGF Receptor 2 (Tyr1054, Tyr1059) Polyclonal Antibody (44-1047G) [thermofisher.com]

- 3. Immunohistochemistry in the evaluation of neovascularization in tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]

Tesevatinib: An In-depth Technical Review of Early-Phase Clinical Trial Data

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tesevatinib (formerly known as XL647 and KD019) is an orally bioavailable, potent small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs).[1][2] It has been investigated in early-phase clinical trials for the treatment of various solid tumors, including non-small cell lung cancer (NSCLC) and glioblastoma, as well as for autosomal dominant polycystic kidney disease (ADPKD).[3][4][5][6] This technical guide provides a comprehensive overview of the available data from these early-phase studies, with a focus on quantitative data, experimental protocols, and the underlying signaling pathways.

Mechanism of Action

Tesevatinib exerts its therapeutic effects by targeting several key signaling pathways involved in tumor growth, proliferation, and angiogenesis.[2] It is a multi-targeted tyrosine kinase inhibitor that potently inhibits the following kinases:

-

Epidermal Growth Factor Receptor (EGFR) [1]

-

Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2) [1]

-

Vascular Endothelial Growth Factor Receptor (VEGFR) [1]

-

Ephrin type-B receptor 4 (EphB4) [1]

-

Src family kinases

By inhibiting these kinases, tesevatinib disrupts downstream signaling cascades that are crucial for cancer cell survival and proliferation. Preclinical studies have demonstrated that tesevatinib can inhibit tumor growth and even induce tumor regression in a variety of cancer models.[2]

References

- 1. mayo.edu [mayo.edu]

- 2. go.drugbank.com [go.drugbank.com]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. Study of Tesevatinib Monotherapy in Patients With Recurrent Glioblastoma [ctv.veeva.com]

- 5. In vivo efficacy of tesevatinib in patient-derived xenograft glioblastoma models may be limited by tissue binding and compensatory signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Facebook [cancer.gov]

Tesevatinib: A Multi-Kinase Inhibitor Targeting HER2 and VEGFR Signaling Pathways

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Tesevatinib (also known as XL647) is a potent, orally bioavailable small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs) that are critical drivers of tumor cell proliferation and angiogenesis.[1][2][3] This technical guide provides a comprehensive overview of the effects of Tesevatinib on two of its key targets: the Human Epidermal Growth Factor Receptor 2 (HER2) and the Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathways. By summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular interactions, this document serves as a valuable resource for researchers, scientists, and professionals involved in drug development.

Quantitative Data on Tesevatinib's Inhibitory Activity

Tesevatinib has demonstrated potent inhibitory activity against both HER2 and VEGFR2 in various preclinical studies. The following tables summarize the key quantitative data, primarily focusing on the half-maximal inhibitory concentration (IC50) values, which represent the concentration of Tesevatinib required to inhibit 50% of the target's activity.

| Target | IC50 (nM) | Assay Type | Reference |

| HER2 (ErbB2) | 16.1 | Biochemical Assay | [4][5] |

| VEGFR2 (KDR) | 1.5 | Biochemical Assay | [4][5] |

| Target | Cell Line | IC50 (nM) | Assay Type | Reference |

| EGFR | A431 | 13 | Cell Viability Assay | [5] |

| EGFR | GBM12 | 11 | Cell Viability Assay | [4] |

| EGFR | GBM6 | 102 | Cell Viability Assay | [4] |

Experimental Protocols

The following are detailed methodologies for key experiments frequently cited in the study of Tesevatinib's effects on HER2 and VEGFR signaling.

Western Blot Analysis of HER2 and VEGFR2 Phosphorylation

This protocol is designed to assess the inhibitory effect of Tesevatinib on the phosphorylation of HER2 and VEGFR2 in cancer cell lines.

a. Cell Culture and Treatment:

-

Cell Lines: Select appropriate cancer cell lines with endogenous or overexpressed levels of HER2 and VEGFR2 (e.g., BT-474 or SK-BR-3 for HER2; HUVEC or MDA-MB-231 for VEGFR2).

-

Culture Conditions: Culture cells in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Tesevatinib Treatment: Seed cells in 6-well plates and allow them to adhere overnight. The following day, treat the cells with varying concentrations of Tesevatinib (e.g., 0, 1, 10, 100 nM) for a specified duration (e.g., 2, 6, 24 hours). Include a vehicle control (e.g., DMSO).

-

Ligand Stimulation (for VEGFR2): For VEGFR2 phosphorylation analysis, serum-starve the cells for 4-6 hours prior to Tesevatinib treatment, and then stimulate with recombinant human VEGF-A (e.g., 50 ng/mL) for 15-30 minutes before cell lysis.

b. Cell Lysis and Protein Quantification:

-

Wash cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant and determine the protein concentration using a BCA protein assay kit.

c. SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on an 8-12% gel.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for phospho-HER2 (e.g., Tyr1248), total HER2, phospho-VEGFR2 (e.g., Tyr1175), and total VEGFR2 overnight at 4°C. Use a loading control antibody such as β-actin or GAPDH.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize with an imaging system.

In Vitro Kinase Assay (Biochemical Assay)

This protocol measures the direct inhibitory effect of Tesevatinib on the kinase activity of purified HER2 and VEGFR2 enzymes.

a. Reagents and Materials:

-

Recombinant purified HER2 and VEGFR2 kinase domains.

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

-

ATP and a suitable substrate peptide (e.g., a poly(Glu, Tyr) 4:1 peptide).

-

Tesevatinib at various concentrations.

-

A detection method, such as a radiometric assay using ³²P-ATP or a fluorescence-based assay (e.g., HTRF).

b. Assay Procedure:

-

Prepare a reaction mixture containing the kinase, substrate, and varying concentrations of Tesevatinib in the kinase buffer.

-

Initiate the kinase reaction by adding a final concentration of ATP (often at or near the Km for the specific kinase).

-

Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Quantify the amount of phosphorylated substrate using the chosen detection method.

-

Calculate the percentage of inhibition for each Tesevatinib concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability/Proliferation Assay

This assay determines the effect of Tesevatinib on the viability and proliferation of cancer cells.

a. Cell Plating and Treatment:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Treat the cells with a serial dilution of Tesevatinib for 72 hours.

b. Viability Assessment:

-

After the incubation period, add a viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a reagent from a commercial kit (e.g., CellTiter-Glo®).

-

If using MTT, incubate for 2-4 hours, then solubilize the formazan crystals with DMSO.

-

Measure the absorbance or luminescence according to the manufacturer's instructions using a plate reader.

-

Calculate the percentage of viable cells relative to the vehicle-treated control and determine the IC50 value.

Signaling Pathway Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the HER2 and VEGFR signaling pathways and the points of inhibition by Tesevatinib.

HER2 Signaling Pathway and Tesevatinib Inhibition

Caption: Tesevatinib inhibits HER2, blocking downstream PI3K/AKT and RAS/RAF/MEK/ERK pathways.

VEGFR Signaling Pathway and Tesevatinib Inhibition

Caption: Tesevatinib inhibits VEGFR2, blocking downstream pathways promoting angiogenesis.

Experimental Workflow: Western Blot Analysis

Caption: Workflow for analyzing protein phosphorylation via Western blot.

Conclusion

Tesevatinib is a potent dual inhibitor of HER2 and VEGFR signaling pathways, key drivers in oncology. The quantitative data demonstrate its efficacy at nanomolar concentrations. The provided experimental protocols offer a framework for further investigation into its mechanism of action. The signaling pathway diagrams visually articulate the points of intervention by Tesevatinib, providing a clear understanding of its therapeutic potential in targeting cancer cell proliferation and angiogenesis. This guide serves as a foundational resource for researchers dedicated to advancing cancer therapeutics through targeted kinase inhibition.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ClinPGx [clinpgx.org]

- 5. The oncogene HER2; Its signaling and transforming functions and its role in human cancer pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

Tesevatinib Tosylate: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Tesevatinib tosylate, a multi-targeted receptor tyrosine kinase (RTK) inhibitor. This document details its chemical properties, mechanism of action, and key experimental data, offering valuable insights for professionals in drug development and cancer research.

Chemical Identity and Properties

Tesevatinib is a potent small molecule inhibitor. The tosylate salt form is often used in research and clinical development.

| Property | Value |

| Compound Name | This compound |

| Synonyms | XL-647 tosylate, EXEL-7647 tosylate, KD-019 (tosylate) |

| CAS Number | 781613-23-8 (for Tesevatinib free base) |

| PubChem CID | 71301378 (for this compound)[1] |

| Molecular Formula | C₃₁H₃₃Cl₂FN₄O₅S |

| Molecular Weight | 663.6 g/mol |

Mechanism of Action

Tesevatinib is an orally bioavailable, multi-targeted receptor tyrosine kinase (RTK) inhibitor.[2] It exerts its anti-cancer effects by binding to and inhibiting several key RTKs that are crucial for tumor cell proliferation, survival, and angiogenesis (the formation of new blood vessels).[2]

The primary targets of Tesevatinib include:

-

Epidermal Growth Factor Receptor (EGFR): Inhibition of EGFR signaling disrupts pathways that lead to cell proliferation and survival.[3]

-

Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2): By inhibiting HER2, Tesevatinib can block the growth of HER2-overexpressing tumors.[4][5]

-

Vascular Endothelial Growth Factor Receptor (VEGFR): Inhibition of VEGFR disrupts the signaling cascade that promotes angiogenesis, thereby cutting off the tumor's blood supply.[6]

-

Ephrin type-B receptor 4 (EphB4): EphB4 is often overexpressed in various cancers and its inhibition can impede tumor growth and angiogenesis.[7]

-

Src Kinase: As a non-receptor tyrosine kinase, Src is involved in various cellular processes including proliferation, and its inhibition contributes to the anti-tumor activity of Tesevatinib.

Quantitative Data: In Vitro Potency

The following table summarizes the in vitro inhibitory activity of Tesevatinib against various kinases.

| Target Kinase | Cell Line | IC₅₀ (nM) |

| EGFR | GBM12 | 11 |

| EGFR | GBM6 | 102 |

| HER2 | Not Specified | 16.1 |

| VEGFR2 | Not Specified | 1.5 |

| Src | Not Specified | 10.3 |

Experimental Protocols

In Vitro IC₅₀ Determination: A Representative Protocol

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC₅₀) of Tesevatinib against a cancer cell line using a tetrazolium-based (MTT) assay.

Objective: To quantify the concentration of Tesevatinib that inhibits 50% of the metabolic activity of a given cancer cell line, as an indicator of cell viability.

Materials:

-

Cancer cell line of interest (e.g., A431 for EGFR inhibition)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]

-

DMSO (for formazan dissolution)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest logarithmically growing cells using trypsin-EDTA and resuspend in complete growth medium.

-

Determine cell concentration using a hemocytometer.

-

Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of medium.

-

Incubate the plates at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete growth medium from the stock solution. A typical concentration range might be from 0.01 nM to 10 µM.

-

Remove the medium from the wells and add 100 µL of the Tesevatinib dilutions. Include wells with medium and DMSO as a vehicle control, and wells with medium only as a blank.

-

Incubate the plates for 72 hours at 37°C and 5% CO₂.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate for an additional 4 hours at 37°C.

-

Carefully remove the medium containing MTT from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plates for 10 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Subtract the absorbance of the blank wells from all other readings.

-

Calculate the percentage of cell viability for each Tesevatinib concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the Tesevatinib concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[9]

-

In Vivo Tumor Xenograft Study: A Representative Protocol

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of Tesevatinib in a mouse xenograft model.

Objective: To assess the ability of Tesevatinib to inhibit tumor growth in vivo.

Materials:

-

Immunocompromised mice (e.g., athymic nude or NOD/SCID)

-

Human cancer cell line (e.g., a line with high expression of one of Tesevatinib's targets)

-

Matrigel (optional, to aid tumor establishment)[10]

-

This compound formulation for oral gavage

-

Vehicle control solution

-

Calipers for tumor measurement

Procedure:

-

Cell Implantation:

-

Harvest cancer cells and resuspend them in a sterile solution (e.g., PBS or serum-free medium), optionally mixed with Matrigel.

-

Inject a defined number of cells (e.g., 1-5 million) subcutaneously into the flank of each mouse.[11]

-

-

Tumor Growth and Treatment Initiation:

-

Monitor the mice regularly for tumor formation.

-

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[12]

-

Measure the tumor dimensions with calipers and calculate the initial tumor volume.

-

-

Drug Administration:

-

Administer this compound to the treatment group via oral gavage at a predetermined dose and schedule (e.g., daily).

-

Administer the vehicle solution to the control group following the same schedule.

-

-

Monitoring and Data Collection:

-

Measure tumor volumes and body weights of the mice 2-3 times per week.

-

Monitor the general health and behavior of the animals.

-

Continue treatment for a specified period or until tumors in the control group reach a predetermined endpoint.

-

-

Data Analysis:

-

Plot the mean tumor volume over time for both the treatment and control groups.

-

Statistically analyze the difference in tumor growth between the groups.

-

At the end of the study, tumors can be excised, weighed, and processed for further analysis (e.g., histology, western blotting) to assess target engagement.

-

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways inhibited by Tesevatinib.

Caption: EGFR Signaling Pathway Inhibition by Tesevatinib.

Caption: HER2 Signaling Pathway Inhibition by Tesevatinib.

Caption: VEGFR Signaling Pathway Inhibition by Tesevatinib.

Caption: EphB4 Signaling Pathway Inhibition by Tesevatinib.

References

- 1. This compound | C31H33Cl2FN4O5S | CID 71301378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Epidermal Growth Factor Receptor (EGFR) Signaling [sigmaaldrich.com]

- 3. ClinPGx [clinpgx.org]

- 4. hrcak.srce.hr [hrcak.srce.hr]

- 5. researchgate.net [researchgate.net]

- 6. cusabio.com [cusabio.com]

- 7. Interplay between EphB4 on tumor cells and vascular ephrin-B2 regulates tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 9. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Subcutaneous Xenograft Models for Studying PDT in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Xenograft as In Vivo Experimental Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Evaluating anticancer potentials of potentized preparations in an in-vivo xenograft model - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Pharmacological Profile of Tesevatinib: A Multi-Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction